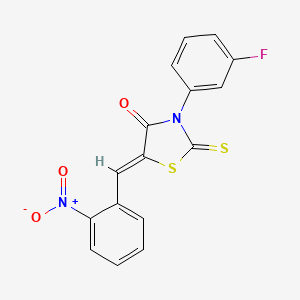![molecular formula C23H22N2O2S B11693358 2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11693358.png)
2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-on ist eine komplexe organische Verbindung mit der Summenformel C23H22N2O2S und einem Molekulargewicht von 390,49798. Diese Verbindung ist bekannt für ihre einzigartigen Strukturmerkmale, zu denen ein Benzothieno-Pyrimidinon-Kern und eine Benzyloxyphenylgruppe gehören.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[4-(Benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Weg umfasst die folgenden Schritte:
Bildung des Benzothieno-Pyrimidinon-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen, um den Benzothieno-Pyrimidinon-Kern zu bilden.
Einführung der Benzyloxyphenylgruppe: Die Benzyloxyphenylgruppe wird durch eine Substitutionsreaktion eingeführt, wobei häufig ein Benzyloxyphenylhalogenid und eine geeignete Base verwendet werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege beinhalten, wobei der Schwerpunkt auf Skalierbarkeit, Ausbeute und Kosteneffizienz liegt. Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[4-(Benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Benzyloxyphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Benzyloxyphenylhalogenid mit einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation entsprechende Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
2-[4-(Benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antitumoraktivitäten.
Medizin: Wird als potenzieller Therapeutikum aufgrund seiner einzigartigen Strukturmerkmale untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[4-(Benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Benzyloxyphenylgruppe kann die Bindung an bestimmte Enzyme oder Rezeptoren erleichtern, was zur Modulation ihrer Aktivität führt. Der Benzothieno-Pyrimidinon-Kern kann ebenfalls eine Rolle für die gesamten biologischen Wirkungen der Verbindung spielen .
Wirkmechanismus
The mechanism of action of 2-[4-(benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The benzothieno pyrimidinone core may also play a role in the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Decyl-7-phenyl 1benzothieno3,2-bbenzothiophen : Eine weitere Verbindung mit einem Benzothieno-Kern, die in der organischen Elektronik verwendet wird .
- 2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-ol : Eine strukturell ähnliche Verbindung mit einer Hydroxylgruppe anstelle eines Ketons .
Einzigartigkeit
2-[4-(Benzyloxy)phenyl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-on ist aufgrund seiner spezifischen Kombination aus einer Benzyloxyphenylgruppe und einem Benzothieno-Pyrimidinon-Kern einzigartig. Diese Kombination verleiht ihr besondere chemische und biologische Eigenschaften und macht sie zu einer wertvollen Verbindung für Forschung und Entwicklung .
Eigenschaften
Molekularformel |
C23H22N2O2S |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2-(4-phenylmethoxyphenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H22N2O2S/c26-22-20-18-8-4-5-9-19(18)28-23(20)25-21(24-22)16-10-12-17(13-11-16)27-14-15-6-2-1-3-7-15/h1-3,6-7,10-13,21,25H,4-5,8-9,14H2,(H,24,26) |
InChI-Schlüssel |
SRCSEQFGZPHRKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11693290.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N,N-diphenyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B11693304.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693312.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B11693315.png)
![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11693323.png)

![methyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11693340.png)
![N'-[(E)-(2-bromophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693346.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11693350.png)
![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B11693387.png)
